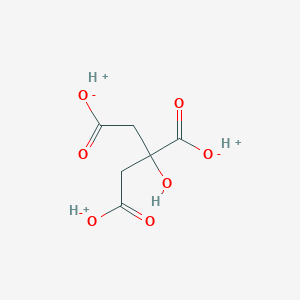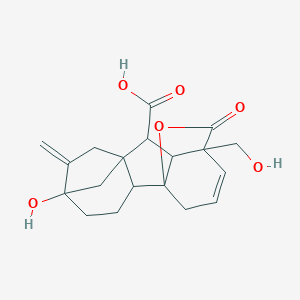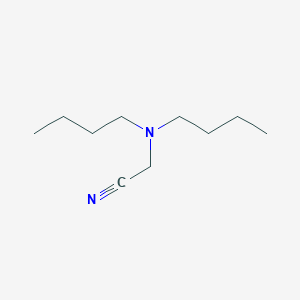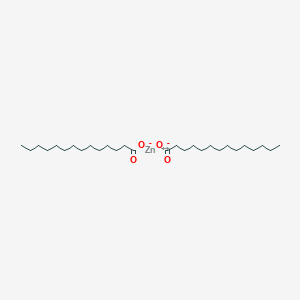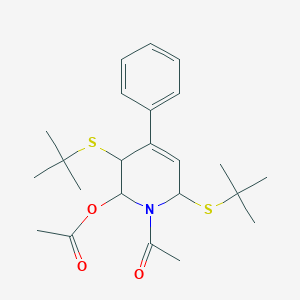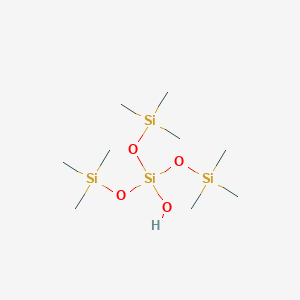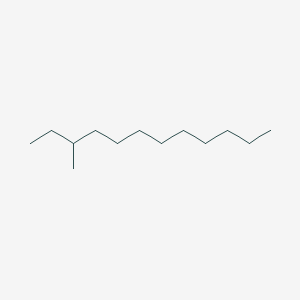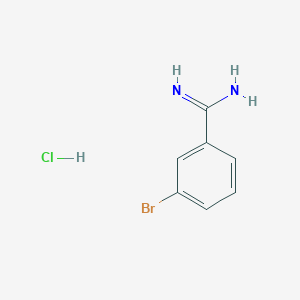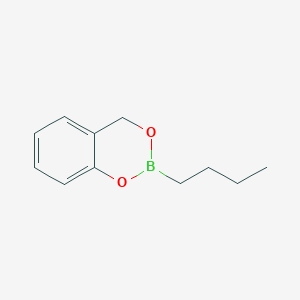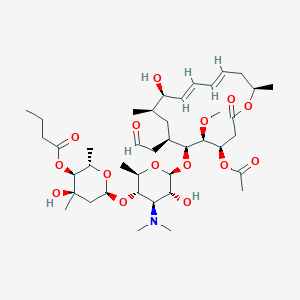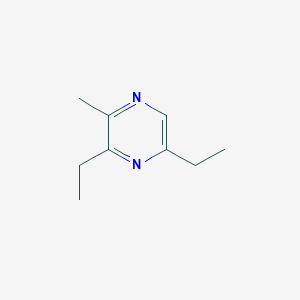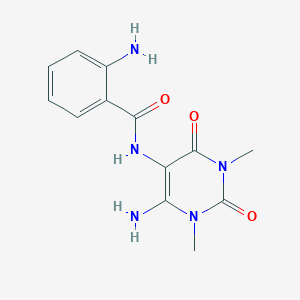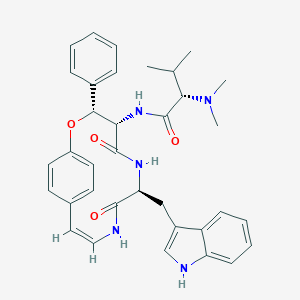
Integerrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Integerrine is a natural product that is found in the roots of the plant, Cassia tora. It has been studied extensively for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Scientific Application Acceleration
- Modern scientific applications often involve a significant amount of integer computation, which can be a limiting factor in performance. Studies at Sandia National Labs revealed that integer computations constituted on average 37% of operations in their scientific applications. Reconfigurable functional units (RFUs) were identified as a potential accelerator for complex dataflow graphs in these applications, potentially accelerating many unique graphs with minimal additional hardware (Rupnow, Underwood, & Compton, 2007).
Integer Programming in Genetics and Biology
- Discrete optimization techniques, such as mixed-integer programming (MIP), have been applied in genetics for optimizing experimental design. This approach, largely unexplored in the life sciences, has shown potential in transforming the field by handling large volumes of DNA sequence data more effectively (McClosky & Tanksley, 2013).
- Integer programming models have been increasingly used in computational biology, addressing optimization problems in molecular biology. This survey discusses successful applications and provides an overview of areas in computational molecular biology where integer programming has been applied (Lancia, 2008).
Applications in Other Scientific Domains
- Integer programming has been linked to advancements in artificial intelligence, with innovations in models and methods contributing to a framework that combines perspectives from AI and operations research. Areas like controlled randomization and learning strategies in integer programming show relevance to future developments in AI (Glover, 1986).
- The application of integer programming in diet planning for specific health conditions, such as eczema, demonstrates its utility in selecting suitable food items that meet nutritional requirements and specific health-related needs, highlighting its potential in personalized healthcare solutions (Sheng & Sufahani, 2018).
Eigenschaften
CAS-Nummer |
18397-13-2 |
|---|---|
Produktname |
Integerrine |
Molekularformel |
C35H39N5O4 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-N-[(3R,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C35H39N5O4/c1-22(2)31(40(3)4)35(43)39-30-32(24-10-6-5-7-11-24)44-26-16-14-23(15-17-26)18-19-36-33(41)29(38-34(30)42)20-25-21-37-28-13-9-8-12-27(25)28/h5-19,21-22,29-32,37H,20H2,1-4H3,(H,36,41)(H,38,42)(H,39,43)/b19-18-/t29-,30-,31-,32+/m0/s1 |
InChI-Schlüssel |
BDHCXPWIDHVEQN-LKTJRWEVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C |
SMILES |
CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5)N(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
